Nelivaptan
Descripción general
Descripción
Nelivaptan, también conocido por su nombre en desarrollo SSR-149,415, es un antagonista del receptor de vasopresina selectivo, activo por vía oral y no peptídico. Se dirige específicamente al subtipo V1B de los receptores de vasopresina. Este compuesto se desarrolló inicialmente para el tratamiento de la ansiedad y la depresión, pero su desarrollo se detuvo en 2008 .
Aplicaciones Científicas De Investigación
Nelivaptan se ha utilizado en la investigación científica principalmente por sus posibles efectos terapéuticos sobre la ansiedad y la depresión. Se ha estudiado en ensayos clínicos para estas afecciones, aunque su desarrollo se interrumpió. La capacidad del compuesto para antagonizar selectivamente el receptor de vasopresina V1B lo convierte en una herramienta valiosa en la investigación relacionada con los trastornos relacionados con el estrés y el eje hipotalámico-hipofisario-adrenal (HPA) .
Mecanismo De Acción
Nelivaptan ejerce sus efectos uniéndose selectivamente y antagonizando el subtipo V1B de los receptores de vasopresina. Esta acción inhibe los efectos de la vasopresina, un neuropéptido involucrado en la regulación de las respuestas al estrés. Al bloquear estos receptores, this compound puede reducir la liberación de la hormona adrenocorticotrópica (ACTH) y otras hormonas relacionadas con el estrés, lo que potencialmente alivia los síntomas de ansiedad y depresión .
Análisis Bioquímico
Biochemical Properties
Nelivaptan functions as a vasopressin receptor antagonist, specifically targeting the V1B receptor subtype . It interacts with various enzymes, proteins, and other biomolecules, primarily inhibiting the binding of vasopressin to its receptor. This inhibition affects the hypothalamic-pituitary-adrenal (HPA) axis, reducing the release of adrenocorticotropic hormone (ACTH) and subsequently cortisol . The interaction of this compound with the V1B receptor is characterized by high affinity and selectivity, making it a potent antagonist in biochemical reactions .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. By blocking the V1B receptor, this compound influences cell signaling pathways, particularly those involving the HPA axis . This blockade results in decreased ACTH release from the pituitary gland, leading to reduced cortisol levels in the bloodstream . Additionally, this compound affects gene expression related to stress response and cellular metabolism, contributing to its anxiolytic and antidepressant effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the V1B receptor, preventing vasopressin from activating this receptor . This antagonistic action inhibits the downstream signaling pathways that lead to the release of ACTH from the pituitary gland . By blocking the V1B receptor, this compound reduces the stress-induced activation of the HPA axis, thereby modulating the body’s response to stress . This mechanism is crucial for its therapeutic effects in anxiety and depression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods In vitro and in vivo studies have demonstrated that this compound can sustain its antagonistic action on the V1B receptor, leading to prolonged reductions in ACTH and cortisol levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces ACTH and cortisol levels without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, including alterations in metabolic processes and potential toxicity to specific organs . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with the V1B receptor . The inhibition of this receptor affects the metabolic flux of hormones such as ACTH and cortisol . Additionally, this compound may interact with other enzymes and cofactors involved in the stress response and metabolic regulation . Understanding these metabolic pathways is crucial for elucidating the comprehensive effects of this compound on the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . Its localization and accumulation are influenced by its interaction with the V1B receptor and other cellular components . The distribution of this compound within the body is essential for its therapeutic efficacy, as it needs to reach target tissues to exert its antagonistic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the V1B receptor . This localization is crucial for its activity and function, as it needs to be in proximity to the receptor to exert its antagonistic effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para Nelivaptan implican múltiples pasos, incluida la formación de su estructura central y la funcionalización posterior. La ruta sintética detallada es propietaria y no se divulga públicamente. Los métodos de producción industrial normalmente implicarían la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluiría pasos como purificación, cristalización y control de calidad para cumplir con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Nelivaptan se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales presentes en this compound, alterando potencialmente sus propiedades farmacológicas.
Reducción: Las reacciones de reducción se pueden utilizar para modificar grupos funcionales específicos dentro del compuesto.
Comparación Con Compuestos Similares
Los compuestos similares a Nelivaptan incluyen otros antagonistas del receptor de vasopresina como:
Balovaptan: Otro antagonista selectivo del receptor de vasopresina.
SRX-246: Un compuesto con propiedades farmacológicas similares.
TS-121: Otro antagonista del receptor V1B. This compound es único en su selectividad específica para el subtipo de receptor V1B, lo que lo distingue de otros antagonistas del receptor de vasopresina que pueden dirigirse a múltiples subtipos de receptores
Propiedades
IUPAC Name |
(2S,4R)-1-[(3R)-5-chloro-1-(2,4-dimethoxyphenyl)sulfonyl-3-(2-methoxyphenyl)-2-oxoindol-3-yl]-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32ClN3O8S/c1-32(2)28(36)24-15-19(35)17-33(24)30(21-8-6-7-9-25(21)41-4)22-14-18(31)10-12-23(22)34(29(30)37)43(38,39)27-13-11-20(40-3)16-26(27)42-5/h6-14,16,19,24,35H,15,17H2,1-5H3/t19-,24+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXZWIIMWNEOGJ-WEWKHQNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(CN1C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1C[C@H](CN1[C@]2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClN3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047358 | |
Record name | Nelivaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439687-69-1 | |
Record name | (2S,4R)-1-[(3R)-5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439687-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nelivaptan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439687691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nelivaptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12643 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nelivaptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 439687-69-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NELIVAPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TY57MQ4OA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.